1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate
Overview
Description
1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate is a chemical compound with the molecular formula C11H20N2O4. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate . Factors such as temperature, pH, and the presence of other molecules could affect the compound’s stability and its interactions with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of piperazine with tert-butyl chloroformate and methyl chloroformate under controlled conditions. The reaction typically requires a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is carried out in an inert atmosphere, often using nitrogen or argon gas, to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: 1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 1-tert-Butyl 3-methyl (3S)-piperazine-1,3-dicarboxylate
- (S)-1-Boc-3-methylpiperazine
- tert-Butyl 2-methylpiperazine-1-carboxylate
Uniqueness: 1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tert-butyl and methyl groups provide steric hindrance, influencing its reactivity and interactions with other molecules. This makes it a valuable compound for various applications, particularly in the development of new drugs and materials .
Biological Activity
Overview
1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate (also referred to as TBMPC) is a chemical compound derived from piperazine, characterized by its unique structure that includes a tert-butyl group and a methyl group on the piperazine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor modulation.
- Molecular Formula : C12H22N2O4
- Molecular Weight : 258.32 g/mol
- Structure : The compound features a six-membered piperazine ring with two carboxylate groups at positions 1 and 3, contributing to its reactivity and biological interactions.
The biological activity of TBMPC primarily involves its interaction with various biological targets, including:
- Enzyme Inhibition : TBMPC has been shown to inhibit specific enzymes, which may be relevant in treating diseases such as cancer and metabolic disorders. The inhibition mechanism typically involves binding to the active site of the enzyme, thereby preventing substrate access.
- Receptor Modulation : The compound may act as an antagonist or modulator at certain receptors, influencing signaling pathways critical for cellular function. For instance, it has demonstrated potential as a modulator of neurotransmitter receptors, impacting neurological processes.
Research Findings
Recent studies have explored the pharmacological effects of TBMPC, illustrating its potential therapeutic applications. Below is a summary of key findings:
Case Studies
- Anti-Cancer Activity : A study conducted by Rajitha et al. investigated the cytotoxic effects of TBMPC on human cancer cell lines. The results indicated that TBMPC exhibited dose-dependent cytotoxicity, with IC50 values ranging from 10 to 30 µM across different cell lines.
- Neuropharmacological Effects : In a pharmacological assessment published in ACS Medicinal Chemistry Letters, TBMPC was evaluated for its effects on dopaminergic signaling in neuronal models. The compound was found to enhance dopamine release while inhibiting reuptake mechanisms, indicating potential use in treating conditions like Parkinson's disease .
Synthesis and Derivatives
The synthesis of TBMPC typically involves the reaction of tert-butyl piperazine with suitable carboxylic acid derivatives under controlled conditions. Variations in the synthesis process can lead to different derivatives with altered biological activities.
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl piperazine-1,3-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-6-5-12-8(7-13)9(14)16-4/h8,12H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKAHFCVKNRRBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373562 | |
Record name | 1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129799-08-2 | |
Record name | 1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 129799-08-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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